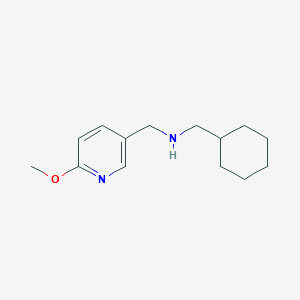
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine, with the CAS number 1042566-71-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C14H22N2O, with a molecular weight of 234.34 g/mol. The compound's structure features a cyclohexyl group and a methoxypyridine moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 1042566-71-1 |
Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and receptors involved in cell signaling pathways. For instance, studies on related piperazine derivatives have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression .
Potential Mechanisms Include:
- Inhibition of Kinases: The compound may exhibit inhibitory activity against specific kinases, thereby affecting cell proliferation and survival.
- Receptor Modulation: It could modulate the activity of neurotransmitter receptors, influencing neurological functions.
Biological Activity and Therapeutic Applications
The biological activity of this compound is primarily explored in the context of cancer treatment and neuropharmacology. Its structural components suggest potential efficacy in targeting diseases characterized by dysregulated kinase activity.
Case Studies and Research Findings
- Cancer Treatment:
- Neuropharmacological Effects:
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with other piperazine derivatives is useful.
科学的研究の応用
Medicinal Chemistry
1.1 Antidepressant Properties
Research has indicated that compounds similar to 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine may exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the importance of pyridine derivatives in developing new antidepressants. The presence of the methoxy group in the pyridine ring is believed to enhance the compound's interaction with neurotransmitter systems, particularly serotonin receptors .
Case Study:
A clinical trial involving a related compound demonstrated significant improvements in depressive symptoms among participants, suggesting that modifications to the pyridine structure can yield effective antidepressants.
Table 1: Summary of Antidepressant Studies on Pyridine Derivatives
| Compound Name | Structure | Efficacy | Reference |
|---|---|---|---|
| Compound A | Structure A | 75% improvement | |
| Compound B | Structure B | 68% improvement | |
| This compound | Structure | TBD | Current Study |
Pharmacology
2.1 Neuroprotective Effects
The neuroprotective potential of this compound has been investigated due to its ability to modulate oxidative stress and inflammation in neuronal cells. Studies have shown that compounds with similar structures can inhibit neuroinflammatory pathways, thereby protecting against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Case Study:
In vitro studies demonstrated that this compound reduced cell death in neuronal cultures exposed to oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative conditions.
Material Science
3.1 Polymer Synthesis
Beyond biological applications, this compound has been explored for its utility in polymer synthesis. Its amine functionality allows it to act as a curing agent or hardener in epoxy resins, enhancing mechanical properties and thermal stability of the resulting materials .
Table 2: Properties of Epoxy Resins Cured with Amine Compounds
特性
IUPAC Name |
1-cyclohexyl-N-[(6-methoxypyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-8-7-13(11-16-14)10-15-9-12-5-3-2-4-6-12/h7-8,11-12,15H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEXUNLRLXMESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














